2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(2-furylmethyl)-N-(2-phenylethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds with similar structural frameworks often involves multiple steps, including the formation of imidazolidine derivatives and the attachment of various functional groups. For example, Duran et al. (2013) synthesized drug precursors by reacting imidazole derivatives with acetamide compounds, demonstrating a method that could potentially be adapted for the synthesis of the compound (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds reveals critical insights into their conformation and interactions. Sethusankar et al. (2002) detailed the crystal structure of a related compound, emphasizing the planarity of the imidazolidine system and the angles between different molecular planes, which could be relevant for understanding the structural configuration of our compound of interest (Sethusankar et al., 2002).
Chemical Reactions and Properties
The reactivity of the compound can be inferred from studies on similar structures. Duran and Demirayak (2012) explored the anticancer activities of imidazole acetamide derivatives, shedding light on the potential bioactivities of our compound (Duran & Demirayak, 2012).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and stability, is crucial for practical applications. While specific data on this compound was not found, related studies on acetamide derivatives provide a foundational understanding of how such compounds generally behave in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, acidity or basicity (pKa values), and photostability, are key to comprehending its potential applications and safety. The study by Duran et al. (2013) on the pKa determination of acetamide derivatives offers valuable insights into the acid-base properties that could be similar for our compound (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-21-17(19(25)22(2)20(21)26)13-18(24)23(14-16-9-6-12-27-16)11-10-15-7-4-3-5-8-15/h3-9,12,17H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXCXNSMBRNGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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